molecular formula C12H12F3NO2 B13963371 Methyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate

Methyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate

Cat. No.: B13963371
M. Wt: 259.22 g/mol
InChI Key: URCVLGVEDSZNKP-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate is an organic compound that features a benzoate ester functional group, a cyclopropyl group, and a trifluoromethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves the reaction of 3-aminobenzoic acid derivatives with cyclopropyl and trifluoromethyl reagents. One common method involves the use of cyclopropylmagnesium bromide and trifluoromethylamine in the presence of a palladium catalyst to facilitate the coupling reaction . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the cyclopropyl group.

    Methyl 3-aminobenzoate: Similar structure but lacks both the cyclopropyl and trifluoromethyl groups.

    Cyclopropylamine derivatives: Compounds containing the cyclopropyl group but different functional groups on the benzene ring.

Uniqueness

Methyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

methyl 3-[cyclopropyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C12H12F3NO2/c1-18-11(17)8-3-2-4-10(7-8)16(9-5-6-9)12(13,14)15/h2-4,7,9H,5-6H2,1H3

InChI Key

URCVLGVEDSZNKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N(C2CC2)C(F)(F)F

Origin of Product

United States

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